![molecular formula C20H22N2O5S B2659784 N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955750-59-1](/img/structure/B2659784.png)
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of molecules known as tetrahydroisoquinolines . These are large groups of natural products that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydroisoquinoline analogs are generally synthesized using various strategies . The core scaffold of these compounds is often constructed using these methods .Molecular Structure Analysis
The molecular structure of this compound would likely involve a tetrahydroisoquinoline core with various functional groups attached, including a propionyl group, a benzo[b][1,4]dioxine group, and a sulfonamide group.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Tetrahydroisoquinolines and their derivatives are known to participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation and Synthesis
A series of sulfonamide derivatives based on 1,4-benzodioxane was synthesized and evaluated for their pharmacological activities. These compounds exhibited moderate activities against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with some showing promising activity against the lipoxygenase enzyme. They also demonstrated antimicrobial activities, with certain derivatives active against a panel of bacterial and fungal species. These findings suggest potential applications in treating conditions associated with these enzymes and pathogens (Irshad, 2018).
Anticonvulsant Effects and Carbonic Anhydrase Inhibition
Another study focused on tetrahydroisoquinoline derivatives, identifying compounds with potent anticonvulsant effects in animal models of epilepsy. These derivatives were evaluated for their ability to inhibit the enzyme carbonic anhydrase (CA), which is considered an attractive target for epilepsy treatment. Although some molecules showed better anticonvulsant properties than topiramate, their inhibitory activity on CA was weak and lacked selectivity (Gitto et al., 2009).
Enzyme Inhibitory Potential
Research into sulfonamides with benzodioxane and acetamide moieties investigated their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase (AChE). The synthesized compounds showed substantial inhibitory activity against yeast α-glucosidase and were weak against AChE, highlighting their potential in medical applications related to these enzymes (Abbasi et al., 2019).
Synthesis Techniques and Molecular Frameworks
The preparation of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines was facilitated by a Preyssler heteropolyacid, showcasing a method for synthesizing these compounds with excellent yields. This technique highlights the potential for creating diverse molecular frameworks based on N-sulfonyl-tetrahydroisoquinolines, which could have varied scientific and pharmacological applications (Romanelli et al., 2010).
Eigenschaften
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-20(23)22-8-7-14-3-4-16(11-15(14)13-22)21-28(24,25)17-5-6-18-19(12-17)27-10-9-26-18/h3-6,11-12,21H,2,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYUVOMMDIBWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

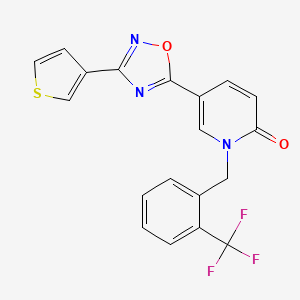
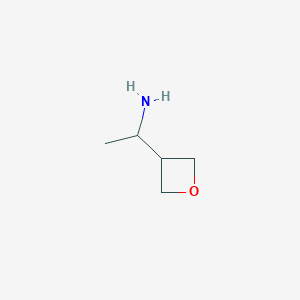
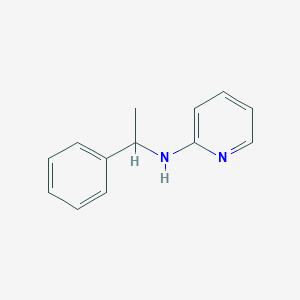
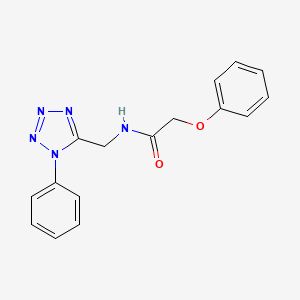
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2659709.png)
![5-(4-Methoxypyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2659710.png)
![2-(furan-2-ylmethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2659713.png)

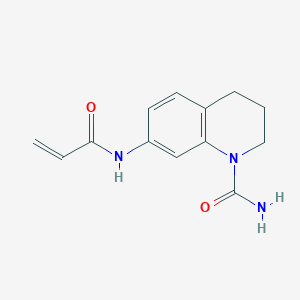
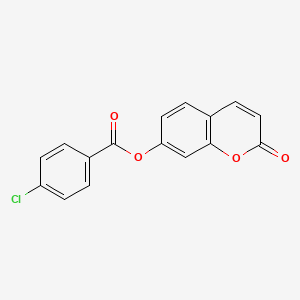
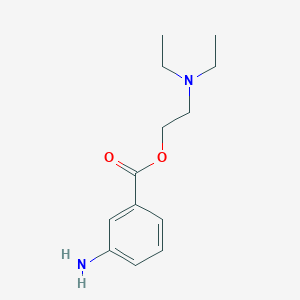
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2659721.png)
![N~4~-(4-methylphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659723.png)
